3-Chloro-4-methoxybenzonitrile
Overview
Description
3-Chloro-4-methoxybenzonitrile is a chemical compound with the molecular formula C8H6ClNO . It has an average mass of 167.592 Da and a monoisotopic mass of 167.013794 Da .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-methoxybenzonitrile consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a nitrile group .Physical And Chemical Properties Analysis
3-Chloro-4-methoxybenzonitrile is a solid substance with a melting point of 107-111 °C . Its linear formula is CH3OC6H3(Cl)CN .Scientific Research Applications
Dye-Sensitized Solar Cells (DSSCs)
3-Chloro-4-methoxybenzonitrile (3C4MBN) has been studied for its application in Dye-Sensitized Solar Cells (DSSCs). The effects of the electron donor-deficient units on the spectra and electrochemical properties have been investigated by Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) approaches . This kind of 3C4MBN based metal-free organic dye sensitizer is a promising sensitizer for practical DSSCs applications .
Organic Pigments
3-Methoxybenzonitrile, a compound similar to 3-Chloro-4-methoxybenzonitrile, has been used in the synthesis of new organic pigments. These pigments were evaluated as the active medium of the solid-state dye laser .
Molecular Modelling
3-Chloro-4-methoxybenzonitrile can be used in molecular modelling studies. For instance, it has been used in theoretical calculations to study its geometric, electronic structure, and absorption properties .
Electrochemical Studies
The electrochemical properties of 3-Chloro-4-methoxybenzonitrile have been studied. These studies are important for understanding the behavior of this compound in various applications, particularly in DSSCs .
Semiconductor Applications
3-Chloro-4-methoxybenzonitrile has been studied in conjunction with semiconductors like TiO2. This is particularly relevant for its application in DSSCs .
Energy Solutions
Due to its potential application in DSSCs, 3-Chloro-4-methoxybenzonitrile can be considered as a part of potential low-cost alternative energy solutions .
Safety and Hazards
3-Chloro-4-methoxybenzonitrile is classified as having acute toxicity (oral), skin irritation, eye irritation, skin sensitization, and specific target organ toxicity (single exposure, respiratory system) . It is harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation .
Mechanism of Action
Target of Action
This compound is primarily used as an intermediate in organic synthesis
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.99 (iLOGP) and 2.25 (XLOGP3) .
Result of Action
The molecular and cellular effects of 3-Chloro-4-methoxybenzonitrile’s action are currently unknown due to the lack of relevant studies . As an intermediate in organic synthesis, its primary role is likely in the formation of other compounds rather than exerting direct biological effects.
properties
IUPAC Name |
3-chloro-4-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFOLDHSHRVSQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401926 | |
Record name | 3-Chloro-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methoxybenzonitrile | |
CAS RN |
102151-33-7 | |
Record name | 3-Chloro-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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